molecular formula C6H7NS B129426 4-Aminothiophenol CAS No. 1193-02-8

4-Aminothiophenol

Cat. No.: B129426
CAS No.: 1193-02-8
M. Wt: 125.19 g/mol
InChI Key: WCDSVWRUXWCYFN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminothiophenol plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins. For instance, it has been used as a water-insoluble ligand in the synthesis of pectin–this compound conjugates . The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to form stable complexes with these biomolecules .

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, it has been used to functionalize gold nanoparticles used in surface-enhanced Raman spectroscopy (SERS) detection of thrombin by protein recognition . This suggests that this compound can influence cell function by interacting with specific proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with other molecules. This property allows it to interact with biomolecules at the molecular level, potentially leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used to form self-assembled monolayers (SAMs) of this compound in the development of DNA biosensors . Over time, these SAMs can undergo changes that impact their stability and degradation, potentially leading to long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been identified as a metabolite in the degradation pathway of sulfamethoxazole, a common antibiotic, by certain bacterial strains . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminothiophenol can be synthesized through several methods. One common method involves the reduction of 4-nitrothiophenol using reducing agents such as iron powder and hydrochloric acid. The reaction proceeds as follows:

4-Nitrothiophenol+3Fe+6HClThis compound+3FeCl2+2H2O\text{4-Nitrothiophenol} + 3 \text{Fe} + 6 \text{HCl} \rightarrow \text{this compound} + 3 \text{FeCl}_2 + 2 \text{H}_2\text{O} 4-Nitrothiophenol+3Fe+6HCl→this compound+3FeCl2​+2H2​O

Another method involves the thiolation of aniline derivatives. For example, 4-chloroaniline can be reacted with thiourea to form this compound under basic conditions .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitrothiophenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

4-Aminothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiobisbenzenamine.

    Reduction: The nitro group in 4-nitrothiophenol can be reduced to form this compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using Pd/C.

    Substitution: Thiourea in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4,4’-Dithiobisbenzenamine.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminothiophenol is unique due to the presence of both an amino group and a thiol group in the para position, which allows it to participate in a wide range of chemical reactions and form strong bonds with metal surfaces. This makes it particularly useful in the development of biosensors and other applications that require strong surface interactions .

Properties

IUPAC Name

4-aminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDSVWRUXWCYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074466
Record name 4-Aminothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-02-8
Record name 4-Aminothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminothiophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzenethiol
Source European Chemicals Agency (ECHA)
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Record name 4-AMINOTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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